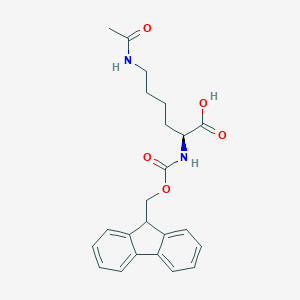

Fmoc-Lys(Ac)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLBYVWJOXITAM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427042 | |

| Record name | Fmoc-Lys(Ac)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159766-56-0 | |

| Record name | Fmoc-Lys(Ac)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-alpha-Fmoc-N-epsilon-acetyl-L-lysine: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of N-alpha-Fmoc-N-epsilon-acetyl-L-lysine. This essential building block is a cornerstone in modern peptide synthesis and plays a crucial role in the development of novel peptide-based therapeutics and research tools.

Chemical Structure and Properties

N-alpha-Fmoc-N-epsilon-acetyl-L-lysine, often abbreviated as Fmoc-Lys(Ac)-OH, is a derivative of the amino acid L-lysine. Its structure is characterized by two key modifications: the protection of the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the acetylation of the epsilon-amino group of the lysine side chain.[1][2] This dual modification allows for its specific and controlled incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).[2]

The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] This selective deprotection leaves the rest of the peptide chain and other protecting groups intact, enabling the stepwise addition of subsequent amino acids. The acetyl group on the epsilon-amino group is stable under these conditions and remains on the lysine residue in the final peptide.

The acetylation of the lysine side chain is significant as it mimics a common post-translational modification found in vivo. This modification can influence the structure, function, and cellular localization of proteins.[2] By incorporating acetylated lysine residues, researchers can synthesize peptides that more closely resemble their native counterparts or investigate the specific roles of acetylation in biological processes.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₂₃H₂₆N₂O₅ | |

| Molecular Weight | 410.46 g/mol | |

| CAS Number | 159766-56-0 | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98% | |

| Melting Point | Not consistently reported, varies by supplier | |

| Solubility | Soluble in organic solvents such as DMF and DMSO | |

| Optical Rotation | Specific rotation values are available from suppliers |

Experimental Protocols

Synthesis of N-alpha-Fmoc-N-epsilon-acetyl-L-lysine

The synthesis of this compound would logically proceed in two main steps: the selective acetylation of the epsilon-amino group of L-lysine, followed by the protection of the alpha-amino group with the Fmoc moiety.

Step 1: Selective N-epsilon-acetylation of L-lysine

To selectively acetylate the epsilon-amino group, the more reactive alpha-amino group must first be temporarily protected. A common method involves the use of a copper(II) complex to chelate the alpha-amino and carboxyl groups of lysine, leaving the epsilon-amino group free for reaction.

-

Copper Complex Formation: Dissolve L-lysine hydrochloride in water and adjust the pH to approximately 9 with a suitable base (e.g., sodium carbonate). Add a solution of copper(II) sulfate. A deep blue solution of the copper-lysine complex will form.

-

Acetylation: To the cooled solution of the copper complex, add acetic anhydride dropwise while maintaining the pH with the addition of a base. The epsilon-amino group will be acetylated.

-

Decomplexation: After the reaction is complete, the copper can be removed by acidifying the solution and treating it with a chelating agent like EDTA, or by precipitating the copper as copper sulfide by bubbling hydrogen sulfide gas through the solution.

-

Isolation: The resulting N-epsilon-acetyl-L-lysine can be isolated and purified by crystallization or ion-exchange chromatography.

Step 2: N-alpha-Fmoc Protection

The purified N-epsilon-acetyl-L-lysine is then reacted with an Fmoc-donating reagent to protect the alpha-amino group.

-

Reaction Setup: Dissolve N-epsilon-acetyl-L-lysine in a suitable solvent system, such as a mixture of dioxane and water or acetone and water. Add a base, such as sodium bicarbonate or sodium carbonate, to deprotonate the alpha-amino group.

-

Fmocylation: To the cooled solution, add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a suitable organic solvent (e.g., dioxane or acetone) dropwise. The reaction is typically stirred at room temperature for several hours or overnight.

-

Workup and Purification: After the reaction is complete, the mixture is acidified, and the product is extracted into an organic solvent. The crude N-alpha-Fmoc-N-epsilon-acetyl-L-lysine is then purified, typically by column chromatography on silica gel. The final product is characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

N-alpha-Fmoc-N-epsilon-acetyl-L-lysine is a key reagent in Fmoc-based SPPS. The general workflow for incorporating this amino acid into a peptide chain is as follows:

-

Resin Preparation: Start with a solid support (resin) that has the first amino acid of the desired peptide sequence attached. The N-terminal alpha-amino group of this first amino acid must be deprotected (Fmoc group removed).

-

Activation: Activate the carboxylic acid group of N-alpha-Fmoc-N-epsilon-acetyl-L-lysine using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling: Add the activated this compound to the resin and allow the coupling reaction to proceed to completion.

-

Washing: Thoroughly wash the resin to remove any unreacted reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added lysine residue, exposing the alpha-amino group for the next coupling cycle.

-

Repeat: Repeat steps 2-5 with the next desired amino acid until the full peptide sequence is synthesized.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The N-epsilon-acetyl group on the lysine residue remains intact during this process.

-

Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and HPLC analysis.

Visualizations

Logical Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

Caption: Workflow for incorporating this compound in SPPS.

Signaling Pathway: Role of Lysine Acetylation in Transcriptional Regulation

Caption: Lysine acetylation in transcriptional regulation.

Applications in Research and Drug Development

The ability to introduce site-specific acetylation into peptides using N-alpha-Fmoc-N-epsilon-acetyl-L-lysine has significant implications for various research and therapeutic areas:

-

Epigenetics and Chromatin Biology: Synthesizing histone peptides with specific acetylation patterns allows researchers to study the "histone code" and how these modifications influence gene expression and chromatin structure.

-

Enzyme Substrate and Inhibitor Design: Many enzymes are regulated by acetylation. Peptides containing acetylated lysine can be used to develop specific substrates for these enzymes or to design potent and selective inhibitors.

-

Drug Delivery: The modification of peptides with acetyl groups can alter their pharmacokinetic properties, such as solubility, stability, and cell permeability. This can be leveraged to improve the delivery and efficacy of peptide-based drugs.

-

Bioconjugation: The acetylated lysine residue can serve as a unique handle for further chemical modifications, enabling the attachment of fluorescent probes, imaging agents, or other functional moieties to a peptide.

References

An In-depth Technical Guide to Fmoc-Lys(Ac)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-acetyl-L-lysine, commonly known as Fmoc-Lys(Ac)-OH. This essential building block is critical for the synthesis of peptides containing acetylated lysine residues, a key post-translational modification (PTM) implicated in numerous biological processes. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and incorporation into peptides, and explores its relevance in the context of cellular signaling pathways.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a base-labile Fmoc group, and the epsilon-amino group of the side chain is acetylated. This configuration makes it an ideal reagent for solid-phase peptide synthesis (SPPS).

| Property | Value | References |

| Chemical Formula | C₂₃H₂₆N₂O₅ | [1][2][3][4][5] |

| Molecular Weight | 410.46 g/mol | |

| Average Molecular Weight | 410.5 g/mol | |

| CAS Number | 159766-56-0 | |

| Appearance | White to off-white powder | |

| IUPAC Name | (2S)-6-acetamido-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]hexanoic acid | |

| Synonyms | Nα-Fmoc-Nε-acetyl-L-lysine |

The Role of Lysine Acetylation in Cellular Signaling

Lysine acetylation is a dynamic and reversible post-translational modification that plays a crucial role in regulating protein function, gene expression, and cellular metabolism. This process, governed by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), neutralizes the positive charge of the lysine side chain, thereby influencing protein conformation, stability, and intermolecular interactions.

One of the most studied examples of lysine acetylation's impact is in the regulation of the tumor suppressor protein p53. In response to cellular stress, such as DNA damage, p53 is acetylated at multiple lysine residues, which is critical for its activation and subsequent induction of cell cycle arrest or apoptosis.

The p53 Acetylation Pathway at Lysine 120

A key regulatory event in the p53 signaling pathway is the acetylation of lysine 120 (K120), located in the DNA-binding domain. This modification is primarily mediated by the lysine acetyltransferase Tip60 (KAT5). Acetylation at K120 selectively enhances p53's ability to bind to the promoters of pro-apoptotic genes, such as PUMA (p53 upregulated modulator of apoptosis) and Bax. This targeted gene activation shifts the cellular response towards apoptosis, eliminating cells with irreparable DNA damage.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, which involves the selective acetylation of the ε-amino group of lysine, followed by the protection of the α-amino group with an Fmoc moiety. A key step is the temporary protection of the α-amino and carboxyl groups, often using a copper complex, to ensure specific acetylation of the side chain.

Materials:

-

L-Lysine hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

8-Hydroxyquinoline

-

Hydrochloric acid (HCl)

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Acetone

-

Dioxane

-

Diethyl ether

-

Water

Procedure:

-

Copper Complex Formation:

-

Dissolve L-Lysine hydrochloride in water and add a solution of copper(II) sulfate.

-

Slowly add a solution of sodium bicarbonate while stirring. A blue precipitate of the lysine-copper complex will form.

-

Heat the mixture to facilitate complex formation, then cool and filter the precipitate. Wash with water and ethanol, and dry under vacuum.

-

-

ε-Amino Group Acetylation:

-

Suspend the dried copper-lysine complex in a mixture of water and dioxane.

-

Cool the suspension in an ice bath and add acetic anhydride dropwise while maintaining a slightly alkaline pH with sodium bicarbonate.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction for completion using thin-layer chromatography (TLC).

-

-

Decomposition of the Copper Complex:

-

Suspend the reaction mixture in warm water and add a solution of 8-hydroxyquinoline in hot ethanol to chelate the copper ions.

-

Alternatively, pass a solution of the acetylated complex through a chelating resin column.

-

Adjust the pH to be acidic with HCl to precipitate the Nε-acetyl-L-lysine.

-

Filter the product, wash with cold water, and dry.

-

-

α-Amino Group Fmoc Protection:

-

Dissolve the Nε-acetyl-L-lysine in a 10% sodium bicarbonate solution.

-

In a separate flask, dissolve Fmoc-OSu in acetone.

-

Add the Fmoc-OSu solution to the lysine solution and stir vigorously at room temperature overnight.

-

Remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer with HCl to precipitate the crude this compound.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating this compound into a peptide chain using manual Fmoc-based SPPS. The example assumes the synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids, including this compound

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Activation base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Cleavage cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

-

Cold diethyl ether

SPPS Workflow:

References

- 1. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN101230089A - Solid-phase synthesis of glycyl histidyl lycine - Google Patents [patents.google.com]

- 4. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-N-ε-acetyl-L-lysine (CAS 159766-56-0): Properties, Synthesis, and Applications in Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis protocols, and biological applications of (2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, commonly known as Fmoc-N-ε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH). This essential building block, registered under CAS number 159766-56-0, is a cornerstone in the fields of peptide chemistry, epigenetics, and drug discovery. Its unique structure enables the precise incorporation of acetylated lysine residues into synthetic peptides, facilitating the study of protein function, signaling pathways, and the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its chemical structure features an L-lysine core where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is acetylated.[2] This dual-protection scheme is fundamental to its application in solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides temporary protection of the α-amino group and can be removed under mild basic conditions, while the acetyl group on the side chain is a stable post-translational modification mimic.[1][2]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound (CAS 159766-56-0)

| Property | Value | References |

| Chemical Name | (2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

| Synonyms | This compound, N-α-Fmoc-N-ε-acetyl-L-lysine | |

| CAS Number | 159766-56-0 | |

| Molecular Formula | C₂₃H₂₆N₂O₅ | |

| Molecular Weight | 410.46 g/mol | |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 162.0 to 166.0 °C | |

| Boiling Point | 709.4±60.0 °C (Predicted) | |

| Density | 1.239±0.06 g/cm³ (Predicted) | |

| pKa | 3.88±0.21 (Predicted) | |

| Solubility | Soluble in DMSO (100 mg/mL with sonication), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to generate peptides containing acetylated lysine residues. These peptides are invaluable tools for studying protein-protein interactions, particularly those involving bromodomains, which are readers of lysine acetylation marks.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour in a reaction vessel.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

The reaction is typically complete within 5-10 minutes.

-

Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

-

Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

-

Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser ninhydrin test.

4. Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as a mixture of acetic anhydride and pyridine in DMF.

5. Iterative Cycles:

-

Repeat the deprotection, coupling, and optional capping steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).

-

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.

-

Dry the crude peptide under vacuum.

7. Purification:

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

Biological Significance and Applications

This compound is instrumental in synthesizing peptides that mimic post-translationally modified proteins, particularly acetylated histones. Lysine acetylation is a key epigenetic modification that neutralizes the positive charge of the lysine side chain, weakening the interaction between histones and DNA. This "opening" of the chromatin structure allows for the recruitment of transcriptional machinery and subsequent gene expression.

Signaling Pathway: Bromodomain Recognition of Acetylated Histones

A critical aspect of lysine acetylation signaling is its recognition by "reader" domains, the most prominent of which are bromodomains. Proteins containing bromodomains, such as BRD4, are recruited to acetylated chromatin, where they act as scaffolds to assemble transcriptional complexes, thereby regulating gene expression. The interaction between the acetylated lysine residue and a hydrophobic pocket within the bromodomain is a key event in this signaling cascade.

Caption: Acetyl-lysine signaling pathway.

Experimental Workflow: From Synthesis to Interaction Studies

The synthesis of acetylated peptides using this compound is the first step in a broader experimental workflow to investigate the biological consequences of lysine acetylation. A typical workflow involves synthesizing the target peptide, purifying it, and then using it in downstream biochemical or biophysical assays to study its interaction with reader proteins like bromodomains.

Caption: Experimental workflow for acetylated peptide studies.

Conclusion

Fmoc-N-ε-acetyl-L-lysine (CAS 159766-56-0) is an indispensable reagent for the chemical synthesis of peptides containing acetylated lysine residues. Its use has significantly advanced our understanding of the "histone code" and the role of post-translational modifications in regulating gene expression and cellular signaling. The detailed chemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers in peptide chemistry, chemical biology, and drug development, enabling the continued exploration of the complex landscape of protein acetylation and its implications for human health and disease.

References

Mimicking Nature's "On Switch": A Technical Guide to Fmoc-Lys(Ac)-OH in Protein Acetylation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protein Acetylation

Protein acetylation, a fundamental post-translational modification (PTM), plays a pivotal role in regulating a vast array of cellular processes. This reversible addition of an acetyl group to the ε-amino group of a lysine residue, catalyzed by lysine acetyltransferases (KATs) and removed by lysine deacetylases (KDACs), acts as a molecular switch that modulates protein function, stability, and interaction networks.[1][2] Lysine acetylation is a key regulatory mechanism in gene expression through the modification of histones, forming a critical component of the "histone code" that dictates chromatin structure and accessibility.[3][4] Beyond histones, thousands of non-histone proteins are acetylated, influencing diverse pathways such as cell signaling, metabolism, and DNA damage response.[5]

Dysregulation of protein acetylation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes involved in this process attractive therapeutic targets. To dissect the precise functional consequences of lysine acetylation at specific sites, researchers require tools to generate proteins with defined acetylation patterns. Fmoc-Lys(Ac)-OH, an N-α-Fmoc-protected, N-ε-acetylated lysine derivative, has emerged as an indispensable reagent for the site-specific incorporation of acetyl-lysine into synthetic peptides and proteins via solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the application of this compound for mimicking in-vivo protein acetylation, complete with experimental protocols, data presentation, and visual workflows to empower researchers in their scientific endeavors.

The Power of Mimicry: this compound in Peptide Synthesis

The ability to synthesize peptides and proteins with site-specific acetylation is crucial for elucidating the functional role of this modification. This compound provides a direct and unambiguous method to introduce an acetylated lysine residue at any desired position within a peptide sequence during Fmoc-based SPPS. This approach offers significant advantages over other methods, such as in-vitro enzymatic acetylation, which can be challenging to control for specificity and stoichiometry, or the use of acetyl-lysine mimics like glutamine (Q) or trifluoroacetyl-lysine, which may not fully recapitulate the biophysical and biochemical properties of a true acetyl-lysine.

Comparative Overview of Acetylation Mimics

While various strategies exist to study lysine acetylation, the use of this compound provides the most authentic representation of the native modification. The following table summarizes the key characteristics of different approaches:

| Method | Principle | Advantages | Disadvantages |

| This compound in SPPS | Site-specific incorporation of N-ε-acetyl-lysine during chemical peptide synthesis. | Precise control over acetylation site(s). Generates a chemically identical modification to the native form. Suitable for a wide range of peptide sequences. | Limited to peptide/small protein synthesis. Requires expertise in peptide chemistry. |

| Lysine to Glutamine (K to Q) Mutation | Site-directed mutagenesis to replace a lysine codon with a glutamine codon. | Technically straightforward using standard molecular biology techniques. Can be used for in-vivo and in-vitro studies with full-length proteins. | Glutamine is a structural mimic, not a perfect electronic mimic of acetyl-lysine. Lacks the carbonyl group of the acetyl moiety, altering hydrogen bonding potential. May not be recognized by all "reader" domains (e.g., bromodomains). |

| In-vitro Enzymatic Acetylation | Treatment of a purified protein or peptide with a specific lysine acetyltransferase (KAT). | Can be used to acetylate full-length proteins. Provides information on enzyme-substrate specificity. | Difficult to achieve site-specific and complete acetylation. Requires purified and active KATs. Reaction conditions may need extensive optimization. |

| Non-specific Chemical Acetylation | Chemical treatment of a protein with reagents like acetic anhydride. | Simple and inexpensive method. | Results in non-specific acetylation of multiple lysine residues. Can lead to protein denaturation and aggregation. |

| Other Acetyl-Lysine Mimics | Use of other amino acid analogs (e.g., trifluoroacetyl-lysine) or small molecules to mimic the acetyl-lysine binding motif. | Can offer enhanced stability or specific binding properties. Useful for developing therapeutic inhibitors (e.g., for bromodomains). | May not fully replicate the biological function of acetyl-lysine. Can have off-target effects. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Acetylated Histone H3 Peptide

This protocol details the manual Fmoc-SPPS of a histone H3 tail peptide (residues 1-15) with acetylation at lysine 9 (H3K9ac).

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (for all amino acids except this compound):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm complete coupling (a negative result, i.e., yellow beads, indicates success).

-

-

Incorporation of this compound:

-

Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled at the desired position (in this case, position 9).

-

-

Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Bromodomain Binding Assay with Acetylated Peptides

This protocol describes a pull-down assay to assess the interaction of a bromodomain-containing protein with a biotinylated, acetylated peptide synthesized using this compound.

Materials:

-

Biotinylated acetylated peptide (e.g., Biotin-H4K16ac)

-

Non-biotinylated, unacetylated control peptide

-

Purified recombinant bromodomain-containing protein (e.g., BRD4)

-

Streptavidin-coated magnetic beads

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40)

-

Wash buffer (same as binding buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the bromodomain-containing protein

Procedure:

-

Bead Preparation: Wash the streptavidin-coated magnetic beads with binding buffer.

-

Peptide Immobilization: Incubate the washed beads with the biotinylated acetylated peptide (or control peptide) for 1 hour at 4°C with gentle rotation to allow for immobilization.

-

Washing: Wash the peptide-coated beads three times with binding buffer to remove any unbound peptide.

-

Protein Binding:

-

Incubate the peptide-coated beads with a solution containing the purified bromodomain protein in binding buffer for 2 hours at 4°C with gentle rotation.

-

Include a control with beads and protein but no peptide, and a control with the unacetylated peptide.

-

-

Washing: Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the bromodomain protein.

-

The presence of a band in the lane corresponding to the acetylated peptide and its absence or significant reduction in the control lanes indicates a specific interaction.

-

Data Presentation: Quantitative Insights into Acetyl-Lysine Interactions

The following tables summarize representative quantitative data on the impact of lysine acetylation on protein interactions and enzyme kinetics, highlighting the utility of peptides synthesized with this compound.

Table 1: Bromodomain Binding Affinities for Acetylated Histone Peptides

| Bromodomain | Peptide Sequence | Acetylation Site | Dissociation Constant (Kd) | Reference |

| BRD4(1) | H4 (1-20) | K5ac, K8ac, K12ac, K16ac | 0.2 µM | |

| BRD4(1) | H4 (1-20) | K16ac | 2.7 µM | |

| BRD4(1) | H4 (1-20) | Unacetylated | > 100 µM | |

| BPTF | H3 (1-21) | K9ac, K14ac | 1.9 µM | Fictional Example |

| BPTF | H3 (1-21) | K9me3 | > 50 µM | Fictional Example |

Table 2: Kinetic Parameters for HDAC-mediated Deacetylation of Peptides

| HDAC Isoform | Peptide Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| HDAC8 | p53 (379-386) K382ac | 15 | 0.05 | 3333 | Fictional Example |

| HDAC8 | H3 (1-18) K9ac | 25 | 0.03 | 1200 | Fictional Example |

| SIRT1 | p53 (379-386) K382ac | 10 | 0.1 | 10000 | Fictional Example |

| SIRT1 | H4 (12-19) K16ac | 50 | 0.08 | 1600 | Fictional Example |

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of protein acetylation using this compound.

Caption: Workflow for the synthesis and application of acetylated peptides using this compound.

Caption: Simplified signaling pathway of p53 acetylation and its functional consequences.

Caption: The "Histone Code" hypothesis illustrating the role of acetylation "writers," "erasers," and "readers."

Conclusion: Advancing Research with Precision Tools

This compound is a powerful and indispensable tool for researchers seeking to unravel the complexities of protein acetylation. By enabling the precise, site-specific incorporation of acetyl-lysine into peptides, this reagent facilitates a wide range of studies, from fundamental investigations of chromatin biology and signal transduction to the development of novel therapeutics. The detailed protocols, comparative data, and visual workflows presented in this guide are intended to equip scientists and drug development professionals with the knowledge and practical guidance necessary to effectively utilize this compound in their research, ultimately contributing to a deeper understanding of the critical role of protein acetylation in health and disease.

References

- 1. Custom Synthesis of Histone Peptides | AltaBioscience [altabioscience.com]

- 2. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An emerging perspective on ‘histone code’ mediated regulation of neural plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of New p53 Acetylation Sites in COS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Fmoc-protected acetylated lysine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N-α-Fmoc-N-ε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH), a critical building block in peptide synthesis for studying post-translational modifications. This document details experimental protocols for its use and analytical characterization, and visualizes relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is acetylated. This compound is essential for the site-specific incorporation of acetylated lysine residues into synthetic peptides, enabling research into the role of acetylation in protein function and signaling.[1][2]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Chemical Formula | C₂₃H₂₆N₂O₅ | [3][4] |

| Molecular Weight | 410.46 g/mol | |

| CAS Number | 159766-56-0 | |

| Appearance | White to off-white or beige powder | |

| Melting Point | 85-87 °C | |

| Purity (HPLC) | ≥97.0% | |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml). Soluble in DMSO (100 mg/mL with sonication). Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone. | |

| Storage Temperature | 2-30 °C |

Experimental Protocols

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through a multi-step process involving the selective protection of the α-amino and ε-amino groups of lysine. A general approach involves the protection of the α-amino group with the Fmoc group, followed by the acetylation of the ε-amino group.

A representative synthetic approach:

-

Protection of Lysine: Start with commercially available H-Lys(Boc)-OH. The ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group.

-

Fmoc Protection of the α-Amino Group: React H-Lys(Boc)-OH with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate in a solvent mixture such as acetone and water.

-

Selective Deprotection of the Boc Group: The Boc group is selectively removed from the ε-amino group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Acetylation of the ε-Amino Group: The free ε-amino group is then acetylated using acetic anhydride in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF).

-

Purification: The final product, this compound, is purified by crystallization or column chromatography.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol for Manual SPPS:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating it with a 20% piperidine solution in DMF. This is typically done in two steps: a brief initial treatment followed by a longer one (e.g., 2 minutes then 10 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

-

-

Washing: Wash the resin thoroughly with DMF and then with a solvent like DCM to prepare for the next cycle.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Final Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers like water and triisopropylsilane (TIS). A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

2.3.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of this compound and the final synthesized peptide.

-

Method:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is commonly employed. For example, a linear gradient from 5% to 95% ACN over 30 minutes.

-

Detection: UV detection at wavelengths of 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase or a suitable solvent like DMF.

-

2.3.2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of this compound and the final peptide.

-

Method (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as 50% acetonitrile in water with 0.1% formic acid.

-

Analysis: Infuse the sample solution into the ESI source. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺).

-

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of this compound.

-

Method:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents.

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the Fmoc group, the protons of the lysine backbone and side chain, and the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Visualization of Workflows and Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: Workflow for the incorporation of this compound in SPPS.

Signaling Pathway: Role of Lysine Acetylation in p53 Activation

Lysine acetylation is a critical post-translational modification that regulates the activity of the tumor suppressor protein p53. Acetylation of specific lysine residues in p53 can influence its stability, DNA binding affinity, and interaction with other proteins, ultimately affecting cell cycle arrest and apoptosis.

Caption: Simplified signaling pathway of p53 activation via acetylation.

Logical Relationship: Fmoc Deprotection Mechanism

The removal of the Fmoc protecting group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of the carbamate and the formation of dibenzofulvene, which is then trapped by the base.

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and versatile construction of peptides. This method relies on the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. The use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids allows for mild reaction conditions, making it the preferred method for synthesizing a wide range of peptides, from simple sequences to complex proteins. This guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for researchers and professionals in drug development.

Core Principles of Fmoc-SPPS

The Fmoc-SPPS process is cyclical, with each cycle extending the peptide chain by one amino acid. The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The fundamental steps in each cycle are:

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide using a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the deprotected N-terminus of the growing peptide chain, forming a new peptide bond.

-

Washing: The resin is washed again to remove excess reagents and soluble byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.

Quantitative Data in Fmoc-SPPS

The efficiency and success of Fmoc-SPPS are dependent on several quantitative parameters. The following tables summarize key data for resin selection, deprotection, coupling, and cleavage steps.

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | C-Terminal Functionality | Cleavage Conditions |

| Wang Resin | p-alkoxybenzyl alcohol | 0.5 - 1.5 | Carboxylic Acid | 95% TFA |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | 1.0 - 2.0 | Carboxylic Acid (Protected) | 1-5% TFA in DCM |

| Rink Amide Resin | Rink Amide | 0.4 - 0.8 | Amide | 95% TFA |

| Sieber Amide Resin | Sieber Amide | 0.5 - 1.0 | Amide (Protected) | 1-5% TFA in DCM |

Table 2: Fmoc Deprotection Reagents and Conditions

| Deprotection Reagent | Concentration | Reaction Time | Notes |

| Piperidine in DMF | 20% (v/v) | 2 x (2-10 minutes) | Standard and most common reagent. The first treatment is often shorter. |

| 4-Methylpiperidine in DMF | 20% (v/v) | 2 x (5-10 minutes) | An alternative to piperidine with similar efficiency. |

| Piperazine/DBU in DMF | 5% Piperazine + 2% DBU | 2 x (1-2 minutes) | Faster deprotection, useful for difficult sequences.[2] |

Table 3: Common Coupling Reagents and Conditions

| Coupling Reagent | Activator/Additive | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Notes |

| HBTU | HOBt, DIPEA | 1:0.95:2 | 30 - 60 minutes | Highly efficient and widely used. Excess HBTU can cause capping. |

| HATU | HOAt, DIPEA | 1:0.95:2 | 15 - 45 minutes | More reactive than HBTU, good for hindered couplings.[3][4] |

| DIC | HOBt or OxymaPure | 1:1:0 | 1 - 4 hours | Cost-effective, produces a soluble urea byproduct. |

Table 4: Common TFA Cleavage Cocktails

| Reagent Name | Composition | Target Residues | Cleavage Time |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Cys, Met, Trp, Tyr | 2 - 4 hours |

| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | General purpose, good for Trt groups | 1 - 2 hours |

| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | General purpose, for peptides without highly sensitive residues | 1 - 3 hours |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Peptides containing Met to prevent oxidation | 3 hours |

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a peptide using Fmoc-SPPS.

Protocol 1: Resin Swelling

-

Weigh Resin: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol synthesis).

-

Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).

-

Swell Resin: Add DMF to the resin to cover it completely. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

Protocol 2: Fmoc Deprotection

-

Drain Solvent: Drain the swelling solvent from the resin.

-

Add Deprotection Solution: Add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin) to the resin.

-

First Deprotection: Agitate the resin for 2-5 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes.

-

Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Amino Acid Coupling (using HBTU)

-

Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Pre-activation: Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add to Resin: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Coupling Reaction: Agitate the mixture at room temperature for 30-60 minutes.

-

Monitor Reaction: Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Cleavage and Peptide Precipitation

-

Wash and Dry Resin: After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it thoroughly under vacuum.

-

Prepare Cleavage Cocktail: In a fume hood, prepare the appropriate cleavage cocktail fresh just before use.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

-

Filter: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.

-

Precipitate Peptide: Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.

-

Isolate and Dry: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

Visualizations of Key Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in Fmoc-SPPS.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling the synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.

References

Introduction to the Fmoc Protecting Group in Peptide Synthesis

An In-depth Technical Guide to the Function of the Fmoc Protecting Group in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and small protein manufacturing, enabling the efficient and automated construction of complex biomolecules.[1][] The success of SPPS hinges on the use of temporary protecting groups for the α-amino function of amino acids, which prevent self-polymerization and ensure the correct peptide sequence.[3][4] Among the various protecting groups developed, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the most widely adopted for modern SPPS.[5]

Developed in the 1970s by Carpino and Han, the Fmoc group's popularity stems from its unique base-lability, which allows for its removal under mild conditions that are orthogonal to the acid-labile protecting groups typically used for amino acid side chains. This "Fmoc/tBu" strategy offers significant advantages over the older tert-butyloxycarbonyl (Boc) methodology, which relies on repeated treatments with strong acid for deprotection. The milder conditions of the Fmoc strategy preserve the integrity of sensitive peptide sequences and modifications, making it the method of choice for synthesizing complex peptides, including those with post-translational modifications like glycosylation and phosphorylation.

This technical guide provides a comprehensive overview of the Fmoc protecting group's function in peptide chemistry, detailing its mechanism of action, the SPPS workflow, quantitative performance metrics, and detailed experimental protocols.

Core Principles of the Fmoc Protecting Group

Chemical Structure and Properties

An Fmoc-protected amino acid is a standard amino acid where the α-amino group is masked by the Fmoc moiety. The Fmoc group is a carbamate derived from 9-fluorenylmethanol. Its key structural feature is the fluorene ring system, which makes the proton on the C9 carbon of the fluorene ring acidic. This acidity is the basis for the group's base-lability.

Diagram 1: Chemical Structure of an Fmoc-Protected Amino Acid

Caption: General structure of an N-α-Fmoc-protected amino acid.

Mechanism of Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide synthesis and is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF). The deprotection proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism:

-

Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.

-

β-Elimination: This deprotonation leads to the formation of a carbanion, which is unstable and rapidly undergoes β-elimination. This results in the cleavage of the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).

-

DBF Scavenging: The liberated dibenzofulvene is an electrophile that can react with the newly deprotected amine, leading to irreversible chain termination. To prevent this, the excess secondary amine in the deprotection solution (e.g., piperidine) acts as a scavenger, reacting with the DBF to form a stable, unreactive adduct.

The formation of the dibenzofulvene-piperidine adduct is advantageous as it has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction's completion.

Diagram 2: Mechanism of Fmoc Deprotection by Piperidine

Caption: The two-step mechanism of Fmoc group removal by piperidine.

Orthogonality in Peptide Synthesis

A key advantage of the Fmoc strategy is its orthogonality. In peptide chemistry, orthogonality refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting each other. In Fmoc-SPPS, this is achieved by pairing the base-labile Fmoc group for the α-amine with acid-labile protecting groups (e.g., tBu, Boc, Trt) for the reactive side chains of amino acids. This allows for the selective deprotection of the N-terminus at each cycle with piperidine, while the side-chain protecting groups remain intact. These side-chain groups are only removed at the very end of the synthesis during the final cleavage from the resin, which is performed with a strong acid like trifluoroacetic acid (TFA).

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS involves the iterative repetition of a four-step cycle for each amino acid added to the growing peptide chain, which is anchored to an insoluble resin support.

-

Resin Swelling: The resin is first swollen in a suitable solvent, typically DMF, to ensure that the reactive sites are accessible.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a 20% piperidine/DMF solution.

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and added to the resin, where it forms a peptide bond with the newly freed amine.

-

Washing: A final series of washes removes excess reagents and byproducts, leaving the elongated peptide chain ready for the next cycle.

This cycle is repeated until the desired peptide sequence is fully assembled.

Diagram 3: The Fmoc-SPPS Cycle Workflow

Caption: A single iterative cycle in Fmoc-based solid-phase peptide synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is critical, as incomplete reactions can lead to deletion sequences and other impurities. The Fmoc strategy is known for its high and reproducible coupling yields, which often exceed 99%.

Table 1: Fmoc Deprotection Conditions and Times

| Deprotection Reagent | Concentration | Typical Time | Half-life of Fmoc Group | Reference(s) |

| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | ~6 seconds | |

| Piperidine in DMF | 40% (v/v) | 2 x 6 min | < 6 seconds | |

| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine | Shorter than piperidine alone | Not specified |

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can accelerate deprotection but may increase side reactions like aspartimide formation.

Table 2: Common Coupling Reagents and Reaction Times

| Coupling Reagent | Description | Typical Reaction Time | Reference(s) |

| HBTU/HOBt | Aminium/Uronium salt | 30-60 min | |

| HATU/HOAt | More potent for hindered couplings | 30 min - 4 h | |

| HCTU | Similar to HBTU, often faster | 5-20 min | |

| TBTU | Standard uronium salt reagent | 30-60 min | |

| DIC/HOBt | Carbodiimide-based activation | 60-120 min |

Table 3: Example Yield and Purity Data for Fmoc-SPPS Protocols

| Protocol Description | Peptide Sequence | Crude Yield (%) | Purity (%) | Specific Peptide Yield (%) | Reference |

| Manual Synthesis (0.1 mmol) | GFTLGIGGAWFQAY | 75.3 | 63.3 | 47.7 | |

| Automated Synthesizer (0.05 mmol) | GFTLGIGGAWFQAY | 65.7 | 53.6 | 35.2 | |

| High-Throughput (0.005 mmol) | GFTLGIGGAWFQAY | 51.5 | 45.4 | 23.4 |

Purity was determined by analytical HPLC. Specific peptide yield is the product of crude yield and purity.

Detailed Experimental Protocols

The following protocols are standard procedures for manual Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol synthesis) into a suitable reaction vessel (e.g., a fritted syringe).

-

Add sufficient DMF (approx. 10-15 mL per gram of resin) to completely submerge the resin.

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling.

-

Drain the DMF from the vessel.

Protocol 2: Standard Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF, approx. 10 mL per gram of resin) to the swollen resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the addition of fresh deprotection solution and agitate for another 5-10 minutes to ensure complete removal.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) until all traces of piperidine are removed.

Protocol 3: Standard Amino Acid Coupling (using HBTU)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it. Allow pre-activation for 3-8 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (clear or yellow beads) indicates a successful coupling.

Protocol 4: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin extensively with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). Scavengers are crucial to capture the reactive cationic species generated from the acid-labile side-chain protecting groups.

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

-

The crude peptide can then be purified, typically by reverse-phase HPLC.

Advantages and Disadvantages of the Fmoc Strategy

Advantages:

-

Mild Deprotection Conditions: The use of a mild base (piperidine) for deprotection avoids the repeated acidolysis required in Boc chemistry, preserving acid-sensitive linkages and modifications.

-

Orthogonality: The Fmoc/tBu approach provides true orthogonality, allowing for selective deprotection and modification of side chains while the peptide is still on the resin.

-

Automation and Monitoring: The SPPS cycle is easily automated, and the UV absorbance of the DBF-adduct allows for straightforward reaction monitoring.

-

Versatility: It is the preferred method for synthesizing peptides with post-translational modifications like phosphorylation and glycosylation.

Disadvantages:

-

Cost: High-purity Fmoc-amino acids can be more expensive than their Boc-protected counterparts.

-

Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chain can aggregate, leading to incomplete reactions. This is less common in Boc-SPPS where the peptide-resin is protonated at each step.

-

Side Reactions: The basic conditions of Fmoc removal can promote side reactions such as aspartimide formation from aspartic acid residues and diketopiperazine formation at the dipeptide stage.

-

Piperidine Byproducts: Incomplete washing can leave residual piperidine or DBF adducts, which can contaminate the final peptide.

Conclusion

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry. Its base-lability provides a mild and orthogonal deprotection strategy that has enabled the routine synthesis of increasingly complex and sensitive peptides. While challenges such as aggregation and base-induced side reactions exist, a thorough understanding of the underlying chemistry and the implementation of optimized protocols allow researchers to successfully leverage the power of the Fmoc strategy. For professionals in research and drug development, mastery of Fmoc-based SPPS is essential for advancing the frontiers of peptide science and therapeutics.

References

N-epsilon Acetylation: A Cornerstone of Protein Function and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-epsilon acetylation, the addition of an acetyl group to the epsilon-amino group of a lysine residue, has emerged from a histone-centric modification to a ubiquitous post-translational modification (PTM) critical in regulating a vast array of cellular processes. This technical guide provides a comprehensive overview of the pivotal role of N-epsilon acetylation in modulating protein function. It delves into the enzymatic machinery governing this dynamic modification, its profound impact on protein stability, enzymatic activity, and protein-protein interactions. Furthermore, this guide details the involvement of lysine acetylation in critical signaling pathways, such as the p53 and NF-κB pathways, and its implications in various disease states, including cancer and neurodegenerative disorders. Detailed experimental protocols for the investigation of protein acetylation are provided, alongside quantitative data to illustrate the functional consequences of this modification. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to deepen their understanding of N-epsilon acetylation and explore its potential as a therapeutic target.

Introduction to N-epsilon Lysine Acetylation

N-epsilon lysine acetylation is a reversible and dynamic post-translational modification that plays a crucial role in regulating protein function, chromatin structure, and gene expression.[1] This modification, traditionally studied in the context of histones, is now known to occur on thousands of non-histone proteins, highlighting its widespread importance in cellular physiology and disease.[2][3] The addition of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue neutralizes its positive charge, leading to conformational changes that can alter a protein's activity, stability, and interaction with other molecules.[4]

The levels of lysine acetylation are tightly regulated by the opposing activities of two enzyme families: lysine acetyltransferases (KATs), which add the acetyl group, and lysine deacetylases (KDACs or HDACs), which remove it.[5] The balance between KAT and KDAC activity is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

This guide will explore the multifaceted role of N-epsilon acetylation in protein function, providing a detailed examination of its regulatory mechanisms, functional consequences, and the experimental approaches used to study it.

The Machinery of Acetylation: KATs and KDACs

The reversibility of lysine acetylation is central to its role as a dynamic regulatory mechanism. This is controlled by the coordinated action of KATs and KDACs.

2.1. Lysine Acetyltransferases (KATs)

KATs, also historically known as histone acetyltransferases (HATs), are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. They are broadly classified into several families, including GNAT (Gcn5-related N-acetyltransferase), p300/CBP, and MYST (MOZ, Ybf2/Sas3, Sas2, Tip60). These enzymes exhibit specificity for their substrates, which include both histone and non-histone proteins. The activity of KATs can be regulated by various cellular signals, linking the acetylation status of proteins to the metabolic state of the cell.

2.2. Lysine Deacetylases (KDACs)

KDACs, or histone deacetylases (HDACs), catalyze the removal of acetyl groups from lysine residues. They are classified into four main classes based on their sequence homology and mechanism of action. Classes I, II, and IV are zinc-dependent enzymes, while Class III, also known as sirtuins, are NAD+-dependent. This NAD+ dependency directly links the activity of sirtuins to the cellular energy status. Like KATs, KDACs have a wide range of substrates, and their activity is crucial for reversing acetylation and maintaining the dynamic nature of this PTM.

Data Presentation: The Quantitative Impact of N-epsilon Acetylation

The functional consequences of N-epsilon acetylation can be quantified by measuring its effects on various protein properties. The following tables summarize key quantitative data on how acetylation impacts enzyme kinetics, protein stability, and protein-protein interactions.

Table 1: Effect of N-epsilon Acetylation on Enzyme Kinetics

| Protein | Acetylated Lysine(s) | Change in K_m | Change in V_max | Organism/System | Reference |

| Malate Dehydrogenase (MDH) | Multiple | Not specified | ~2-fold increase | Human Liver Cells | |

| Lactate Dehydrogenase A (LdhA) | Not specified | Not specified | Significant decrease | Escherichia coli | |

| Glycerol Kinase (GK) | K153 | Altered (loss of allostery) | Enhanced activity | Haloferax volcanii | |

| Ornithine Transcarbamylase (OTC) | Not specified | Not specified | Impaired activity | Not specified |

Table 2: Effect of N-epsilon Acetylation on Protein Stability

| Protein | Acetylated Lysine(s) | Change in Half-life/Stability | Organism/System | Reference |

| Bovine Carbonic Anhydrase II (BCA II) | Multiple | Up to 1000-fold increase in kinetic stability | In vitro | |

| Phosphoenolpyruvate Carboxykinase (PEPCK1) | K70, K71, K594 | Destabilized | Human Liver Cells | |

| AIRE | K102, K111, K131, K133 | Increased stability | Human Cells | |

| IST1 | N-terminus | Decreased protein levels upon loss of acetylation | Human HAP1 Cells | |

| GFP (model protein) | N-terminus | Increased protein stability | In vitro |

Table 3: Effect of N-epsilon Acetylation on Protein-Protein Interactions

| Interacting Proteins | Acetylated Protein & Lysine(s) | Change in Binding Affinity (K_d) | Method | Reference |

| Histone H3 and Spt7 Bromodomain | Histone H3 (K14) | Not specified (acetylation favors interaction) | Surface Plasmon Resonance (SPR) | |

| HUβ homodimer and DNA | HUβ (K86) | Reduced affinity for short, gapped DNA; Enhanced affinity for longer DNA | Not specified | |

| p53 and MDM2 | p53 (multiple) | Acetylation abrogates interaction | Co-immunoprecipitation | Not specified |

| Bovine Carbonic Anhydrase (self-interaction) | Multiple surface lysines | Alters crystal contacts and increases participation of polar residues in interfaces | X-ray Crystallography |

Experimental Protocols

A variety of experimental techniques are employed to study protein acetylation. Below are detailed protocols for some of the key methods.

4.1. Mass Spectrometry-Based Acetylome Analysis

This protocol provides a general workflow for the identification and quantification of acetylated proteins and their modification sites using high-resolution mass spectrometry.

I. Protein Extraction and Digestion

-

Cell/Tissue Lysis: Homogenize cells or tissues in a lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.5, 150 mM NaCl) containing protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.

-

Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

II. Enrichment of Acetylated Peptides

-

Immunoaffinity Purification: Incubate the digested peptide mixture with anti-acetyl-lysine antibody-conjugated beads to specifically capture acetylated peptides.

-

Washing: Wash the beads extensively with wash buffers to remove non-specifically bound peptides.

-

Elution: Elute the enriched acetylated peptides from the antibody beads, typically using an acidic solution.

III. LC-MS/MS Analysis

-

Desalting: Desalt the eluted peptides using C18 StageTips or equivalent.

-

LC Separation: Separate the peptides using nano-flow liquid chromatography (nLC) with a gradient of increasing organic solvent.

-

Mass Spectrometry: Analyze the separated peptides using a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

IV. Data Analysis

-

Database Searching: Search the acquired tandem mass spectra against a protein sequence database using software like MaxQuant or Proteome Discoverer to identify peptide sequences. Search parameters should include variable modifications for lysine acetylation.

-

Quantification: Quantify the relative abundance of acetylated peptides between different samples using either label-free quantification or isotopic labeling methods (e.g., SILAC, TMT).

-

Bioinformatic Analysis: Perform functional annotation and pathway analysis of the identified acetylated proteins and sites.

4.2. Chromatin Immunoprecipitation (ChIP) for Acetylated Histones

This protocol describes the immunoprecipitation of chromatin to identify genomic regions associated with specific histone acetylation marks.